molecular formula C13H10N2 B1583650 4-Methyl-1,10-phenanthroline CAS No. 31301-28-7

4-Methyl-1,10-phenanthroline

Cat. No.: B1583650
CAS No.: 31301-28-7
M. Wt: 194.23 g/mol
InChI Key: NAZZKEZTSOOCSZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methyl-1,10-phenanthroline is a methyl substituted phenanthroline that is commonly used as a ligand . It forms stable complexes with a range of elements, from main group elements to transition metals and f-block metals .

Mode of Action

The mode of action of this compound primarily involves its interaction with these metal ions. As a ligand, it binds to these ions, forming stable complexes . The formation of these complexes can lead to changes in the properties of the metal ions, such as their reactivity or their optical properties .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ions it complexes with. For example, when complexed with transition metals, it can be involved in single-chain nanoparticle formation . When complexed with lanthanide ions, it can lead to the creation of luminescent metallo-polymers .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific complexes it forms. For instance, when it forms complexes with lanthanide ions, it can create luminescent metallo-polymers . These luminescent properties can be used in various applications, such as in the development of sensors or imaging agents.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metal ions in the environment can affect which complexes are formed . Additionally, factors such as pH and temperature can also influence the stability of the complexes formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,10-phenanthroline can be synthesized through a series of chemical reactions involving the methylation of 1,10-phenanthroline. One common method involves the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,10-phenanthroline is unique due to the presence of the methyl group at the 4-position, which can influence its electronic properties and steric effects. This modification can enhance its binding affinity and selectivity for certain metal ions compared to its parent compound .

Properties

IUPAC Name

4-methyl-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZZKEZTSOOCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067612
Record name 1,10-Phenanthroline, 4-methyl-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 4-Methyl-1,10-phenanthroline
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CAS No.

31301-28-7
Record name 4-Methyl-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 4-methyl-
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Record name 1,10-Phenanthroline, 4-methyl-
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Record name 1,10-Phenanthroline, 4-methyl-
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Record name 4-Methyl-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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